molecular formula C11H13N3 B2721191 Methyl[(4-methylquinazolin-2-yl)methyl]amine CAS No. 1240527-06-3

Methyl[(4-methylquinazolin-2-yl)methyl]amine

Cat. No.: B2721191
CAS No.: 1240527-06-3
M. Wt: 187.246
InChI Key: ZSTGCQKWFYJNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(4-methylquinazolin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-methylquinazolin-2-yl)methyl]amine typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methylquinazolin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Methyl[(4-methylquinazolin-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(4-methylquinazolin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylquinazolin-2-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.

    2-QuinazolineMethanol, 4-Methyl-: Similar structure with a methanol group.

    N-methyl (4-methyl-2-quinazolinyl)methanamine: Another derivative with slight structural variations

Uniqueness

Methyl[(4-methylquinazolin-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-methyl-1-(4-methylquinazolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTGCQKWFYJNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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